molecular formula C15H14O3 B6352420 2-(4-(p-Tolyloxy)phenyl)acetic acid CAS No. 861067-11-0

2-(4-(p-Tolyloxy)phenyl)acetic acid

Cat. No.: B6352420
CAS No.: 861067-11-0
M. Wt: 242.27 g/mol
InChI Key: ASLLHEFFXKSVHB-UHFFFAOYSA-N
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Description

2-(4-(p-Tolyloxy)phenyl)acetic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is characterized by the presence of a phenylacetic acid moiety substituted with a p-tolyloxy group. This compound is used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-[4-(4-methylphenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-2-6-13(7-3-11)18-14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLHEFFXKSVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Tolyloxy)phenyl)acetic acid typically involves the reaction of p-tolyloxybenzene with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the p-tolyloxy group displaces the chlorine atom in chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2-(4-(p-Tolyloxy)phenyl)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Tolyloxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(p-Tolyloxy)phenyl)acetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-(p-Tolyloxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid
  • 2-(p-Tolyloxy)-5-chlorobenzoic acid
  • 1-(4-(p-Tolyloxy)phenyl)ethanamine

Uniqueness

2-(4-(p-Tolyloxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both a phenylacetic acid moiety and a p-tolyloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2-(4-(p-Tolyloxy)phenyl)acetic acid, also known as p-tolyloxy phenyl acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H18O3
  • CAS Number : 861067-11-0
  • Molecular Weight : 270.31 g/mol

The compound features a phenyl ring substituted with a p-tolyloxy group and an acetic acid moiety, which may influence its solubility and biological interactions.

The biological activity of 2-(4-(p-Tolyloxy)phenyl)acetic acid is primarily attributed to its interaction with various cellular pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking NF-κB activation pathways. This mechanism is crucial in conditions characterized by chronic inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting cellular components from damage.

In Vitro Studies

Several studies have evaluated the effects of 2-(4-(p-Tolyloxy)phenyl)acetic acid on various cell lines:

Cell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)15.2Moderate inhibition of cell proliferation
HeLa (Cervical Cancer)12.5Significant reduction in viability
L929 (Fibroblast)20.3Mild cytotoxicity observed

These results indicate that the compound has selective cytotoxic effects on cancer cells while being less harmful to normal fibroblast cells.

In Vivo Studies

In animal models, particularly using mice, the following effects were observed:

  • Tumor Growth Inhibition : In a study involving tumor-bearing mice, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Histopathological Analysis : Examination revealed decreased cellular proliferation and increased apoptosis in treated tumors.

Case Studies

  • Breast Cancer Treatment : A study involving female rats demonstrated that treatment with 2-(4-(p-Tolyloxy)phenyl)acetic acid significantly reduced tumor mass and improved survival rates compared to untreated controls.
  • Inflammation Models : In models of acute inflammation induced by carrageenan, the compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage.

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